Ascorbyl tetra-2-hexyldecanoate

Catalog No.
S545027
CAS No.
183476-82-6
M.F
C70H128O10
M. Wt
1129.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl tetra-2-hexyldecanoate

CAS Number

183476-82-6

Product Name

Ascorbyl tetra-2-hexyldecanoate

IUPAC Name

[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate

Molecular Formula

C70H128O10

Molecular Weight

1129.8 g/mol

InChI

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3

InChI Key

OEWBEINAQKIQLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Tetrahexyldecyl ascorbate; BV-OSC; Oristar THA; Nikkol BV-OSC;

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Isomeric SMILES

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Description

The exact mass of the compound Tetrahexyldecyl ascorbate is 1128.9508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Antioxidant Effects

One of the primary areas of research focuses on THDA's potential antioxidant properties. As an antioxidant, it may help neutralize free radicals, which are molecules that can damage cells and contribute to various conditions.

A study published in the National Institutes of Health's PMC database investigated THDA's ability to stimulate collagen production and its antioxidant effects. The findings suggest that THDA has weak antioxidant activity on its own (). Further research is needed to determine its effectiveness in neutralizing free radicals in the human body.

Skin Brightening and Anti-Aging Properties

THDA's role in skin health is another area of scientific exploration. Some studies suggest it may help reduce the appearance of dark spots and improve overall skin tone (). Additionally, it's theorized that THDA might promote collagen production, which could potentially have anti-aging benefits.

Conversion to Ascorbic Acid

THDA is considered a precursor to L-ascorbic acid (vitamin C). Enzymes within the skin are believed to convert THDA into pure ascorbic acid. However, the efficiency of this conversion process and the amount of ascorbic acid actually produced in vivo (within a living organism) remains unclear and requires further investigation ().

Ascorbyl tetra-2-hexyldecanoate is a synthetic derivative of ascorbic acid, commonly known as Vitamin C. It is chemically classified as a tetraester formed by the esterification of ascorbic acid with four molecules of 2-hexyldecanoic acid. Its molecular formula is C70H128O10C_{70}H_{128}O_{10} and it has a molecular weight of approximately 1129.76 g/mol . This compound is recognized for its lipophilic properties, which enhance its stability and absorption in cosmetic formulations compared to traditional ascorbic acid.

Typical of esters, including hydrolysis and transesterification. In the presence of water or under acidic conditions, it can hydrolyze back to ascorbic acid and 2-hexyldecanoic acid. This reaction is significant for its application in topical formulations, where controlled release of Vitamin C can be beneficial for skin health .

Ascorbyl tetra-2-hexyldecanoate exhibits several biological activities attributed to its parent compound, ascorbic acid. It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, it has been shown to promote collagen synthesis, which is crucial for maintaining skin elasticity and reducing signs of aging . The compound also possesses anti-inflammatory properties, making it beneficial in dermatological applications.

The synthesis of ascorbyl tetra-2-hexyldecanoate typically involves the following steps:

  • Esterification: Reacting ascorbic acid with 2-hexyldecanoic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the tetraester.
  • Purification: The resulting product is purified through methods such as distillation or chromatography to remove unreacted starting materials and by-products.
  • Characterization: Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

Ascorbyl tetra-2-hexyldecanoate is widely used in cosmetic and dermatological products due to its stability and efficacy:

  • Skincare Products: It is incorporated into creams, serums, and lotions aimed at anti-aging and skin brightening.
  • Food Industry: Although less common, it may be used as an antioxidant in food preservation.
  • Pharmaceuticals: Potential applications include formulations aimed at enhancing skin healing and reducing hyperpigmentation .

Studies on the interactions of ascorbyl tetra-2-hexyldecanoate with other compounds indicate that it can enhance the stability and effectiveness of other active ingredients in formulations. For instance, its combination with retinoids has shown synergistic effects in promoting skin renewal while minimizing irritation . Additionally, it can interact with various emulsifiers and surfactants to improve product texture and application.

Ascorbyl tetra-2-hexyldecanoate shares structural similarities with other lipid-soluble derivatives of ascorbic acid. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Ascorbyl palmitateEsterMore hydrophilic; less stable than tetra-2-hexyldecanoate
Ascorbyl tetraisopalmitateTetraesterSimilar lipophilicity; often used interchangeably
Tetrahexyldecyl ascorbateEsterHigher lipophilicity; used primarily in cosmetics
Ascorbic acid 6-palmitateEsterLess stable; more prone to oxidation

Ascorbyl tetra-2-hexyldecanoate's unique combination of stability, lipophilicity, and biological activity distinguishes it from these similar compounds, making it particularly valuable in cosmetic applications focused on skin health and anti-aging effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

28.2

Hydrogen Bond Acceptor Count

10

Exact Mass

1128.95075028 g/mol

Monoisotopic Mass

1128.95075028 g/mol

Heavy Atom Count

80

Appearance

Colorless to pale yellow liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47143LT58A

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

183476-82-6

Wikipedia

Tetrahexyldecyl ascorbate
Ascorbyl tetraisopalmitate

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

Dates

Modify: 2024-04-14
1: Herndon JH Jr, Jiang LI, Kononov T, Fox T. An Open Label Clinical Trial to Evaluate the Efficacy and Tolerance of a Retinol and Vitamin C Facial Regimen in Women With Mild-to-Moderate Hyperpigmentation and Photodamaged Facial Skin. J Drugs Dermatol. 2016 Apr;15(4):476-82. PubMed PMID: 27050703.
2: Herndon JH Jr, Jiang L, Kononov T, Fox T. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin. J Drugs Dermatol. 2015 Jul;14(7):699-704. PubMed PMID: 26151786.
3: Makino ET, Mehta RC, Banga A, Jain P, Sigler ML, Sonti S. Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation. J Drugs Dermatol. 2013 Mar;12(3):s16-20. PubMed PMID: 23545928.
4: Fitzpatrick RE, Rostan EF. Double-blind, half-face study comparing topical vitamin C and vehicle for rejuvenation of photodamage. Dermatol Surg. 2002 Mar;28(3):231-6. PubMed PMID: 11896774.

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